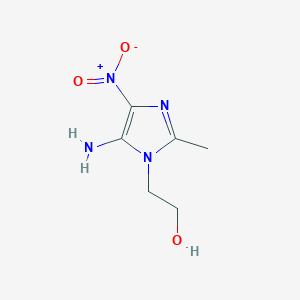
2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions, which allows for the inclusion of various functional groups . Another method involves the use of a Schiff’s base complex nickel catalyst in a one-pot microwave-assisted synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and microwave-assisted reactions can significantly enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium acetate, benzil, and aldehydes. Reaction conditions often involve the use of catalysts such as nickel or copper and may be conducted under microwave irradiation to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring .
Applications De Recherche Scientifique
2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The compound can also inhibit the activity of certain enzymes, disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other nitroimidazoles such as metronidazole, tinidazole, and nimorazole . These compounds share a similar imidazole ring structure but differ in their substituents and specific biological activities.
Uniqueness
2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
114153-79-6 |
|---|---|
Formule moléculaire |
C6H10N4O3 |
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
2-(5-amino-2-methyl-4-nitroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C6H10N4O3/c1-4-8-6(10(12)13)5(7)9(4)2-3-11/h11H,2-3,7H2,1H3 |
Clé InChI |
VIUHVSVCSIUBGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(N1CCO)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


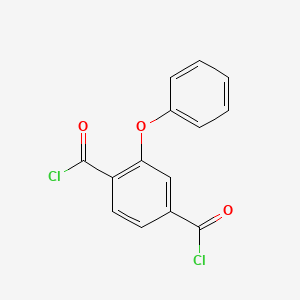
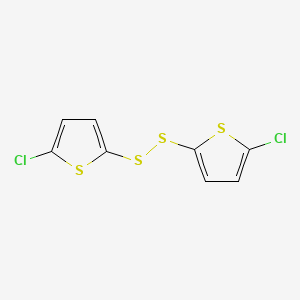
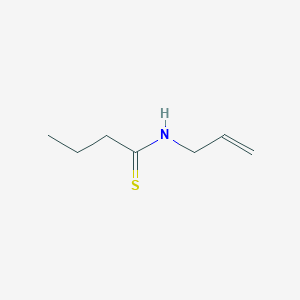
![1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride](/img/structure/B14289922.png)
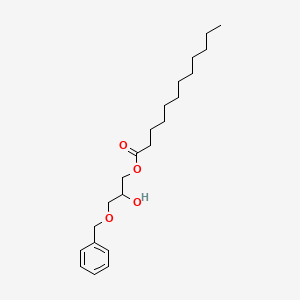
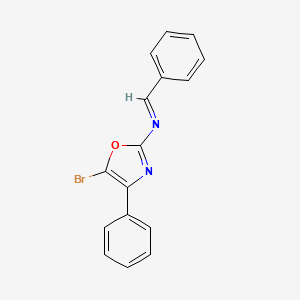
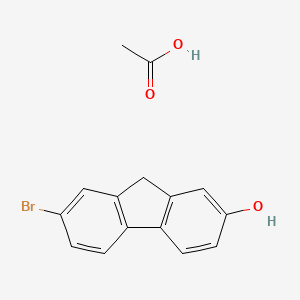
![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
![Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino-](/img/structure/B14289943.png)
![1-[(5-Methyl-6-oxo-6H-1,3,4-oxadiazin-2-yl)methyl]pyridin-1-ium](/img/structure/B14289945.png)
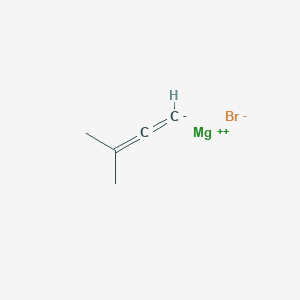
![4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14289950.png)
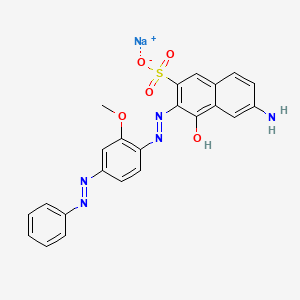
![Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro-](/img/structure/B14289959.png)
